1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Lipophilicity XLogP Drug-likeness

This compound is an exclusive, fully synthetic hydantoin featuring a pharmacologically privileged scaffold with a unique benzylthioacetyl N-substituent (XLogP3 3.1, 4 HBA, 0 HBD). Unlike simpler hydantoins or bromobenzyl analogs, it provides a halogen-free, matched molecular pair partner ideal for deconvoluting lipophilicity-driven vs. hydrogen-bonding contributions and serving as a negative control for halogen-bonding SAR studies. A strategic asset for protease/kinase-targeted screening libraries due to its moderate MW (423.5 Da) and unexplored thioether pharmacophore vector.

Molecular Formula C23H25N3O3S
Molecular Weight 423.53
CAS No. 2034331-31-0
Cat. No. B2675494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
CAS2034331-31-0
Molecular FormulaC23H25N3O3S
Molecular Weight423.53
Structural Identifiers
SMILESC1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CSCC4=CC=CC=C4
InChIInChI=1S/C23H25N3O3S/c27-21-15-25(23(29)26(21)20-9-5-2-6-10-20)19-11-13-24(14-12-19)22(28)17-30-16-18-7-3-1-4-8-18/h1-10,19H,11-17H2
InChIKeyNOKQHIINVCIMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034331-31-0): Procurement-Relevant Structural and Physicochemical Baseline


1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034331-31-0) is a fully synthetic heterocyclic small molecule belonging to the imidazolidine-2,4-dione (hydantoin) class, featuring a piperidine linker and a benzylthioacetyl N-substituent [1]. The compound has a molecular formula of C23H25N3O3S, a molecular weight of 423.5 g/mol, and a computed XLogP3-AA of 3.1, indicating moderate lipophilicity [1]. It contains zero hydrogen bond donors and four hydrogen bond acceptors, placing it in a physicochemical space distinct from many earlier-generation hydantoin derivatives and making it primarily suited as a research tool or scaffold for medicinal chemistry optimization programs rather than a direct therapeutic candidate [1].

Why 1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione Cannot Be Replaced by a Generic Hydantoin or Piperidine Analog


The imidazolidine-2,4-dione (hydantoin) scaffold is pharmacologically privileged, with distinct N1, N3, and C5 substitution vectors that profoundly modulate target engagement, selectivity, and ADME properties [1]. Even within closely related sub-series—such as N3-phenyl hydantoins bearing a piperidin-4-yl linker—small changes in the N-acyl substituent on the piperidine nitrogen can completely alter lipophilicity, hydrogen-bonding capacity, and metabolic stability [2]. Consequently, substituting 1-(1-(2-(benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione with a simpler hydantoin (e.g., phenytoin), a bromobenzyl analog, or a heteroaryl-piperidine variant is not a benign exchange; each comparator occupies a different region of chemical space, as detailed by the quantitative evidence in Section 3.

Quantitative Differentiation Evidence for 1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione Versus Closest Structural Analogs


Moderate but Significant Lipophilicity Reduction Relative to the 4-Bromobenzyl Analog

The target compound exhibits a computed XLogP3-AA of 3.1, which is 0.6 log units lower than that of its closest commercially available comparator, 1-(1-(4-bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034604-72-1, XLogP3-AA 3.7) [1][2]. This difference shifts the target compound closer to the generally preferred lipophilicity window for lead-like molecules (LogP 1–3), potentially reducing non-specific protein binding and phospholipidosis risk relative to the more lipophilic bromobenzyl congener [1].

Lipophilicity XLogP Drug-likeness

Increased Hydrogen-Bond Acceptor Count Distinguishes Target from Bromobenzyl and Dimethylpyrimidinyl Analogs

The target compound possesses four hydrogen bond acceptors (HBA) and zero hydrogen bond donors (HBD), compared with three HBA/zero HBD for the 4-bromobenzyl analog (CAS 2034604-72-1) and an estimated five HBA for the dimethylpyrimidinyl analog (C20H23N5O2, MW 365.4) [1][2]. The HBA count of 4 is contributed by the two carbonyl oxygens of the imidazolidine-2,4-dione ring, the amide carbonyl of the acetyl linker, and the thioether sulfur atom [1]. This unique HBA arrangement—particularly the thioether sulfur—offers a distinct hydrogen-bonding pharmacophore not present in the bromobenzyl or dimethylpyrimidinyl series, potentially enabling interactions with target binding sites that the other analogs cannot achieve [1].

Hydrogen bonding HBA count Target engagement

Higher Conformational Flexibility Compared with the Bromobenzyl Analog

The target compound contains six rotatable bonds, versus only four for the 4-bromobenzyl analog (CAS 2034604-72-1) [1][2]. The additional two rotatable bonds arise from the benzylthioacetyl side chain (C-S-C and S-C-C bonds), which are absent in the bromobenzyl substituent [1]. Increased rotatable bond count generally correlates with higher conformational entropy and can improve binding adaptability, but may also carry a penalty in oral bioavailability (beyond ~10 rotatable bonds) [1]. At six rotatable bonds, the target compound remains within acceptable drug-likeness thresholds while offering greater conformational sampling than the more rigid bromobenzyl analog.

Rotatable bonds Conformational entropy Molecular flexibility

Class-Level Evidence: 1-Phenylimidazolidine-2,4-dione Scaffold Demonstrates Validated Chymase and Kinase Inhibitory Activity

Substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been confirmed as potent, selective inhibitors of human heart chymase, with the 3,4-dimethylphenyl analog demonstrating high selectivity over chymotrypsin and cathepsin G [1]. Additionally, certain 1-(piperidin-4-yl)imidazolidine-2,4-dione derivatives have been patented as Bruton's tyrosine kinase (BTK) inhibitors (US8754090B2) [2]. While no direct target-specific IC50 data are publicly available for the target compound itself, the established activity of closely related 1-phenylimidazolidine-2,4-dione derivatives against proteases and kinases provides class-level support for the biological relevance of this scaffold [1][2]. This inference is labeled as class-level because quantitative activity comparisons between the target and its analogs at a specific target are currently absent from the public literature.

Chymase inhibition Kinase inhibition Imidazolidine-2,4-dione

Absence of Halogen Atom Eliminates Bromine-Specific Metabolic and Synthetic Liabilities Present in the 4-Bromobenzyl Analog

Unlike the 4-bromobenzyl analog (CAS 2034604-72-1), the target compound contains no halogen atoms [1][2]. Halogenated aromatics, particularly brominated phenyl rings, are susceptible to cytochrome P450-mediated oxidative dehalogenation, which can generate reactive metabolites and contribute to hepatotoxicity [3]. Additionally, the absence of bromine simplifies synthetic routes and reduces the environmental burden associated with halogenated waste streams [3]. This structural distinction is directly quantifiable at the elemental composition level (target: C23H25N3O3S, zero Br; comparator: C21H22BrN3O2, one Br) [1][2].

Metabolic stability Synthetic tractability Halogen absence

Recommended Procurement and Application Scenarios for 1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione


Scaffold for Structure–Activity Relationship (SAR) Studies Targeting Chymase or BTK

The established inhibitory activity of closely related 1-phenylimidazolidine-2,4-dione derivatives against human heart chymase and Bruton's tyrosine kinase [1][2] supports the use of this compound as a starting scaffold for SAR exploration. Its unique benzylthioacetyl side chain—absent from previously characterized chymase and BTK inhibitor series—offers an unexplored vector for optimizing potency, selectivity, and pharmacokinetic properties [1].

Physicochemical Comparator in Matched Molecular Pair Analysis with Bromobenzyl and Heteroaryl Analogs

The target compound's distinct physicochemical profile (XLogP 3.1, 4 HBA, 6 rotatable bonds) [1] enables its use as a matched molecular pair partner with the 4-bromobenzyl analog (XLogP 3.7, 3 HBA, 4 rotatable bonds) [2] or the dimethylpyrimidinyl analog (estimated lower lipophilicity). This facilitates systematic deconvolution of lipophilicity-driven versus hydrogen-bonding-driven contributions to target binding and ADME properties.

Fragment-Based or High-Throughput Screening Library Member for Protease and Kinase Panels

Given the class-level evidence for imidazolidine-2,4-dione activity against proteases and kinases [1][2], this compound is a suitable addition to diversity-oriented screening libraries targeting these enzyme families. Its moderate molecular weight (423.5 Da) and acceptable lipophilicity place it within a favorable screening collection property space [3], and its unique thioether pharmacophore may identify novel binding modes not captured by existing library members.

Negative Control or Tool Compound for Halogen-Bonding Studies

Because the target compound lacks halogen atoms, it can serve as a halogen-free negative control in studies investigating halogen-bonding contributions to target engagement, particularly when compared head-to-head with the 4-bromobenzyl analog (CAS 2034604-72-1) [1]. This application leverages the directly quantifiable elemental difference (zero Br vs. one Br) to isolate halogen-specific effects.

Quote Request

Request a Quote for 1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.